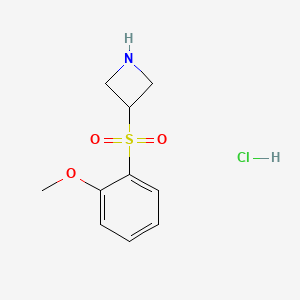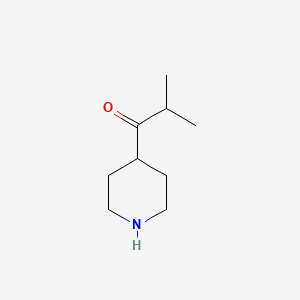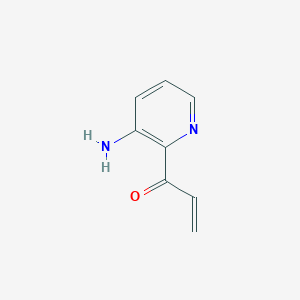![molecular formula C10H19NO B13207539 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol is a complex organic compound with the molecular formula C10H19NO. This compound features a cyclopropyl group attached to an aminomethyl group, and a cyclobutanol structure with two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by functional group modifications to introduce the aminomethyl and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve scalable versions of the laboratory methods, with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclopropyl or cyclobutanol structures.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially affecting their function. The cyclopropyl and cyclobutanol structures may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: Similar structure but lacks the cyclobutanol and dimethyl groups.
N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide: More complex structure with additional functional groups.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol is unique due to its combination of a cyclopropyl group, aminomethyl group, and a cyclobutanol structure with two methyl groups. This unique structure imparts specific chemical and biological properties that are distinct from similar compounds.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8(2)5-10(12,6-8)9(7-11)3-4-9/h12H,3-7,11H2,1-2H3 |
InChI-Schlüssel |
GVDKINVQZPZHCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(C2(CC2)CN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
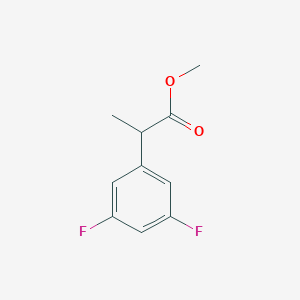
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)

![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
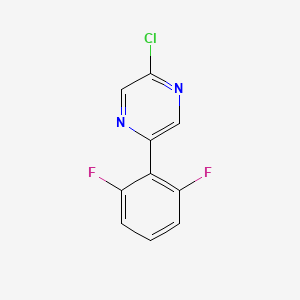

![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)

